molecular formula C5H15ClNO2P B3015485 3-aminopropyl(ethyl)phosphinic acid;hydrochloride CAS No. 123691-29-2; 1781834-71-6

3-aminopropyl(ethyl)phosphinic acid;hydrochloride

Cat. No.: B3015485
CAS No.: 123691-29-2; 1781834-71-6
M. Wt: 187.6
InChI Key: CFQFXUJBWMPODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminopropyl(ethyl)phosphinic acid;hydrochloride is a chemical compound with the molecular formula C5H14NO2P It is a derivative of phosphinic acid, characterized by the presence of an aminopropyl group and an ethyl group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminopropyl(ethyl)phosphinic acid;hydrochloride typically involves the reaction of 3-aminopropylphosphonic acid with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Aminopropyl(ethyl)phosphinic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinic acid derivatives.

Scientific Research Applications

3-Aminopropyl(ethyl)phosphinic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a GABA receptor agonist or antagonist, influencing neurotransmission.

    Medicine: Explored for its potential therapeutic effects in neurological disorders due to its interaction with GABA receptors.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-aminopropyl(ethyl)phosphinic acid;hydrochloride involves its interaction with molecular targets such as GABA receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This modulation can affect various physiological processes, including muscle relaxation, anxiety, and pain perception.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropylphosphonic acid: Similar structure but lacks the ethyl group.

    3-Aminopropyl(methyl)phosphinic acid: Contains a methyl group instead of an ethyl group.

    2-Aminoethylphosphonic acid: Contains an aminoethyl group instead of an aminopropyl group.

Uniqueness

3-Aminopropyl(ethyl)phosphinic acid;hydrochloride is unique due to the presence of both an aminopropyl group and an ethyl group attached to the phosphorus atom. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-aminopropyl(ethyl)phosphinic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO2P.ClH/c1-2-9(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQFXUJBWMPODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClNO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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